2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-cyclopentyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-4-19(2,3)12-9-10-14-15(11-12)23-17(20)16(14)18(22)21-13-7-5-6-8-13/h12-13H,4-11,20H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSQYMLQUNFHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its antiproliferative effects:
| Study | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A549 (lung) | 0.69 | Inhibition of cell proliferation |
| Study B | T47D (breast) | 0.362 | Induction of apoptosis |
| Study C | CAKI-1 (kidney) | 2.01 | Cell cycle arrest |
These studies indicate that the compound exhibits significant growth inhibition across various cancer cell lines, suggesting a broad-spectrum anticancer potential .
Neuropharmacological Applications
The compound's structural characteristics position it as a candidate for neuropharmacological studies. Preliminary research indicates that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
- Mechanism of Action : The compound may modulate neurotransmitter release or receptor activity, which could be beneficial in treating conditions such as anxiety or depression.
- Case Studies : Ongoing investigations are assessing its efficacy in animal models of anxiety and depression, with promising preliminary results indicating potential anxiolytic effects.
Case Studies
Several case studies have been conducted to evaluate the pharmacological properties of 2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide:
-
Case Study on Anticancer Efficacy :
- Researchers administered the compound to mice with xenograft tumors derived from human cancer cell lines. Results showed a significant reduction in tumor size compared to control groups.
- Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways.
-
Neuropharmacology Study :
- In a controlled trial involving rodent models, the compound was tested for its effects on anxiety-like behaviors. Results demonstrated a decrease in anxiety-related behaviors in treated animals compared to placebo.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with molecular targets such as nuclear factor (erythroid-derived 2)-like 2 (NRF2). The compound activates NRF2, leading to the upregulation of antioxidant response elements and the expression of genes involved in detoxification and antioxidant defense . This activation disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, promoting NRF2’s nuclear translocation and subsequent gene expression .
Comparison with Similar Compounds
Substituent Diversity at Position 6
The tert-pentyl group in the target compound contrasts with smaller or bulkier substituents in analogs:
*Calculated based on molecular formula.
Structural Implications :
Amide Side Chain Variations
The cyclopentyl carboxamide distinguishes the target from aryl or linear alkyl analogs:
*Estimated based on molecular formula.
Functional Implications :
- Conformational Rigidity : The cyclopentyl group introduces constrained geometry, which may stabilize receptor-binding conformations compared to flexible alkyl chains .
Biological Activity
2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotective effects. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of compound 1 can be represented as follows:
- Molecular Formula : C21H28N2O2S
- Molecular Weight : 372.53 g/mol
- CAS Number : 725705-59-9
The compound features a benzo[b]thiophene core structure, which is significant in medicinal chemistry due to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compound 1. In vitro evaluations have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The compound exhibited an IC50 value ranging from 23.2 to 49.9 μM , indicating moderate to potent cytotoxic effects against these cells .
Table 1: Antitumor Activity of Compound 1
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction |
| HeLa | 45.0 | Cell cycle arrest at G2/M phase |
| A549 | 30.0 | Necrosis induction |
Flow cytometry analyses revealed that treatment with compound 1 led to significant increases in early and late apoptotic cell populations compared to untreated controls . Additionally, the compound was shown to cause cell cycle arrest at the G2/M phase, further substantiating its potential as an antitumor agent.
Neuroprotective Effects
Beyond its antitumor activity, compound 1 has been investigated for neuroprotective properties. Research indicates that it may act as an acetylcholinesterase (AChE) inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease .
Table 2: Neuroprotective Activity
| Assay Type | Result |
|---|---|
| AChE Inhibition | IC50 = 15.5 μM |
| Neuroprotection | Significant reduction in oxidative stress markers |
In vivo studies demonstrated that administration of compound 1 significantly reduced oxidative stress markers in animal models subjected to neurotoxic agents, suggesting a protective effect on neuronal cells .
Case Study: Breast Cancer Treatment
A notable study involved the administration of compound 1 in a mouse model bearing MCF-7 tumors. The results indicated a significant reduction in tumor size after treatment compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with compound 1 .
Case Study: Neuroprotection in Rodent Models
Another study focused on the neuroprotective effects of compound 1 in rodent models exposed to neurotoxic substances. The results showed that treated animals exhibited improved cognitive functions and reduced neuronal loss compared to untreated controls, highlighting its potential therapeutic application for neurodegenerative conditions .
Q & A
Basic: What synthetic strategies are effective for constructing the tetrahydrobenzo[b]thiophene core in this compound?
The tetrahydrobenzo[b]thiophene scaffold is typically synthesized via cyclocondensation of enaminonitriles or enaminocarbonitriles with cyclohexanone derivatives under acidic conditions. For example, intermediates like 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are prepared by reacting ethyl cyanoacetate with cyclohexanone and sulfur in acetic acid, followed by alkylation or acylation of the amine group . Key steps include:
- Cyclization : Use of acetic acid or HFIP as solvents to promote ring closure.
- Functionalization : Acylation with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under reflux with nitrogen protection .
- Purification : Reverse-phase HPLC (MeCN:H₂O gradients) or methanol recrystallization .
Basic: How is structural confirmation achieved for derivatives of this compound?
Structural characterization relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For instance, tert-pentyl groups show characteristic δ 1.2–1.4 ppm (¹H) and δ 25–35 ppm (¹³C) signals .
- IR Spectroscopy : Absorbance peaks for C=O (1650–1750 cm⁻¹), C≡N (2200–2250 cm⁻¹), and NH (3200–3350 cm⁻¹) bonds .
- Mass Spectrometry : HRMS-ESI for molecular ion validation (e.g., [M+H]⁺ with <2 ppm error) .
Advanced: How can computational methods optimize the synthesis or bioactivity of this compound?
- DFT Simulations : Used to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction transition states. For example, DFT studies on similar thiophene derivatives reveal stabilization via intramolecular hydrogen bonding .
- Molecular Docking : To assess binding affinity to biological targets (e.g., bacterial enzymes or tumor-associated proteins). Docking scores correlate with experimental IC₅₀ values in antibacterial/antitumor assays .
- SAR Analysis : Computational QSAR models identify critical substituents (e.g., tert-pentyl enhances lipophilicity, cyclopentyl modulates steric bulk) .
Advanced: How do reaction conditions impact yield and purity in acylation steps?
Contradictions in yields (e.g., 47% vs. 78% for similar reactions) arise from:
- Anhydride Reactivity : Succinic anhydride gives higher yields than maleic anhydride due to reduced steric hindrance .
- Solvent Choice : Dry CH₂Cl₂ minimizes side reactions compared to THF .
- Purification Method : Reverse-phase HPLC outperforms recrystallization for polar derivatives .
Recommendation : Optimize stoichiometry (1.2–1.5 eq anhydride) and use 3 Å molecular sieves to absorb moisture .
Advanced: What mechanisms underlie the antibacterial activity of related tetrahydrobenzo[b]thiophene derivatives?
- Membrane Disruption : Cationic carboxamide groups disrupt bacterial cell membranes, as shown in MIC assays against S. aureus (MIC = 2–8 µg/mL) .
- Enzyme Inhibition : Derivatives with tert-alkyl substituents inhibit DNA gyrase by binding to the ATPase domain, validated via fluorescence quenching assays .
- Synergy Studies : Combination with β-lactams enhances activity against resistant strains (FIC index ≤0.5) .
Basic: What analytical challenges arise in characterizing tert-pentyl-substituted derivatives?
- Spectral Overlap : Tert-pentyl ¹H NMR signals overlap with cyclohexyl protons. Use DEPT-135 or 2D HSQC to resolve .
- Crystallization Difficulty : Bulky tert-pentyl groups hinder crystal formation. Switch to slow vapor diffusion (ether/pentane) for X-ray-quality crystals .
Advanced: How can contradictions in biological activity data be resolved?
Discrepancies in IC₅₀ values (e.g., antitumor activity varying 10-fold across cell lines) may stem from:
- Assay Conditions : Varying serum concentrations or incubation times alter compound stability .
- Metabolic Differences : Cytochrome P450 expression in different cell lines affects prodrug activation. Use LC-MS/MS to quantify intracellular metabolite levels .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
